Cas no 929193-11-3 (Quinazoline, 6-iodo-2-methyl-)

Quinazoline, 6-iodo-2-methyl- 化学的及び物理的性質
名前と識別子
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- Quinazoline, 6-iodo-2-methyl-
- 929193-11-3
- 6-iodo-2-methylquinazoline
- SCHEMBL4539180
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- インチ: InChI=1S/C9H7IN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
- InChIKey: BPAQAPRVFPJRFE-UHFFFAOYSA-N
- SMILES: CC1=NC2=CC=C(C=C2C=N1)I
計算された属性
- 精确分子量: 269.96540Da
- 同位素质量: 269.96540Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- XLogP3: 2.6
Quinazoline, 6-iodo-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM219081-1g |
6-Iodo-2-methylquinazoline |
929193-11-3 | 97% | 1g |
$759 | 2021-08-04 | |
Chemenu | CM219081-1g |
6-Iodo-2-methylquinazoline |
929193-11-3 | 97% | 1g |
$759 | 2022-08-31 | |
Alichem | A189010832-1g |
6-Iodo-2-methylquinazoline |
929193-11-3 | 97% | 1g |
$828.24 | 2023-08-31 | |
Crysdot LLC | CD00000515-1g |
6-Iodo-2-methylquinazoline |
929193-11-3 | 97% | 1g |
$804 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749427-1g |
6-Iodo-2-methylquinazoline |
929193-11-3 | 98% | 1g |
¥7677.00 | 2024-04-25 |
Quinazoline, 6-iodo-2-methyl- 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
Quinazoline, 6-iodo-2-methyl-に関する追加情報
6-Iodo-2-Methylquinazoline (CAS No. 929193-11-3)
6-Iodo-2-Methylquinazoline is a highly specialized organic compound belonging to the quinazoline family. This compound, identified by the CAS registry number 929193-11-3, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule features a quinazoline core with an iodine substituent at the 6-position and a methyl group at the 2-position, making it a valuable substrate for further chemical modifications and functionalization.
The synthesis of 6-Iodo-2-Methylquinazoline typically involves multi-step reactions, often starting from readily available precursors such as o-phenylenediamine derivatives. The introduction of the methyl group and iodine substituent requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis process, making this compound more accessible for research and industrial applications.
One of the most promising areas of research involving 6-Iodo-2-Methylquinazoline is its application in drug discovery. Quinazolines are known for their ability to act as scaffolds for bioactive molecules, and the presence of an iodine atom further enhances the compound's potential for pharmacological activity. Studies have shown that 6-Iodo-2-Methylquinazoline derivatives exhibit potent anti-cancer properties by targeting specific oncogenic pathways. For instance, recent research has demonstrated that certain analogs can inhibit the activity of protein kinases, which are critical for cancer cell proliferation and survival.
In addition to its pharmaceutical applications, 6-Iodo-2-Methylquinazoline has also found utility in materials science. The compound's aromaticity and electron-withdrawing groups make it an ideal candidate for use in organic electronics. Researchers have explored its potential as a building block for organic semiconductors, where it can contribute to the development of high-performance transistors and light-emitting diodes (LEDs). The iodine substituent plays a crucial role in modulating the electronic properties of the molecule, enabling fine-tuning of its performance in electronic devices.
The unique combination of structural features in 6-Iodo-2-Methylquinazoline also makes it a valuable tool in chemical biology. Its ability to undergo various post-synthetic modifications allows for the creation of bioconjugates that can be used in imaging and diagnostic applications. For example, recent studies have utilized this compound as a platform for developing fluorescent probes capable of detecting specific biomolecules within living cells.
From a manufacturing standpoint, 6-Iodo-2-Methylquinazoline is synthesized through a series of well-established organic reactions. The process typically involves nucleophilic substitution, coupling reactions, and oxidation steps to introduce the necessary functional groups. The use of modern purification techniques ensures that the final product meets stringent quality control standards required for both research and commercial applications.
Looking ahead, the versatility of 6-Iodo-2-Methylquinazoline suggests that it will continue to play a pivotal role in advancing various scientific disciplines. Its application in drug discovery, materials science, and chemical biology underscores its importance as a versatile building block for innovative compounds. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its position as a key compound in contemporary chemistry.
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